2,5-Difluoro-4-methoxybenzoic acid

Descripción general

Descripción

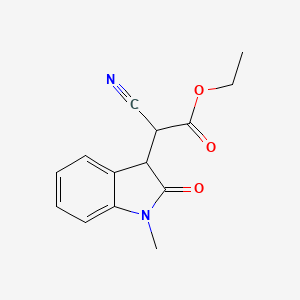

2,5-Difluoro-4-methoxybenzoic acid is a chemical compound with the molecular formula C8H6F2O3 . It is used as a laboratory chemical .

Synthesis Analysis

The synthesis of 2,6-Difluoro-4-methoxybenzoic acid involves the use of absolute ethanol in the presence of a catalytic amount of sulfuric acid. The mixture is refluxed for 2-3 hours to afford the ethyl ester of 2,6-Difluoro-4-methoxybenzoic acid .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 184-188 °C . Its molecular weight is 188.13 .Aplicaciones Científicas De Investigación

1. Chemical Reactions and Modifications

2,5-Difluoro-4-methoxybenzoic acid is utilized in various chemical reactions and modifications. For instance, it is involved in mercuration reactions, as demonstrated by Deacon and O'donoghue (1980), who explored the effects of trifluoromethanesulphonic acid on the mercuration of 4-methoxybenzoic acid, leading to different mercurated products (Deacon & O'donoghue, 1980). Additionally, research by Marzi, Gorecka, and Schlosser (2004) on the regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates highlights the compound's relevance in creating various hydroxybenzoic acids (Marzi, Gorecka, & Schlosser, 2004).

2. Mass Spectrometry

In the field of mass spectrometry, this compound plays a role as an additive. Karas et al. (1993) studied its use as an additive to 2,5-dihydroxybenzoic acid in matrix-assisted laser desorption/ionization mass spectrometry, enhancing the ion yields and signal-to-noise ratio, particularly in analyzing high-mass range molecules (Karas et al., 1993).

3. Radical Zwitterions Formation

The formation of radical zwitterions from methoxylated benzoic acids, including this compound, was studied by Steenken, O'Neill, and Schulte‐Frohlinde (1977). Their research involved the one-electron oxidation by various ions to yield radical zwitterions, providing insights into the electron transfer processes and kinetics involved (Steenken, O'Neill, & Schulte‐Frohlinde, 1977).

4. Photophysical Behavior Analysis

Research by Santra et al. (2019) on the photophysical behavior of DFHBI derivatives, including molecules related to this compound, provided valuable insights into fluorescence and photoisomerization processes. This study contributes to the understanding of how these compounds behave under different solvent environments and their interaction with RNA aptamers (Santra et al., 2019).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Mecanismo De Acción

Target of Action

It’s known that benzylic compounds typically interact with various enzymes and receptors in the body .

Mode of Action

Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

It’s known that benzylic compounds can influence various biochemical pathways due to their reactivity . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,5-Difluoro-4-methoxybenzoic acid. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and stability .

Propiedades

IUPAC Name |

2,5-difluoro-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVYGORJRNFUOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695170 | |

| Record name | 2,5-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1060739-01-6 | |

| Record name | 2,5-Difluoro-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-chloro-1H-1,3-benzodiazol-2-yl)methyl]-2-ethylbutanoic acid hydrochloride](/img/structure/B1443198.png)

![2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]acetonitrile](/img/structure/B1443201.png)

![8-Hydroxy-8-(trifluoromethyl)-3-azabicyclo[3.2.1]octane](/img/structure/B1443204.png)

![methyl 5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1443213.png)